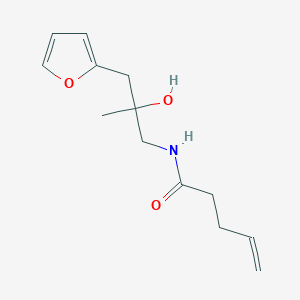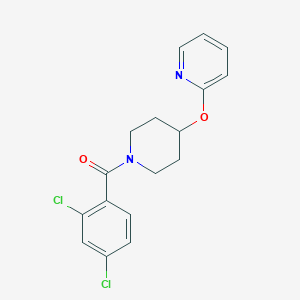
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has shown potential in scientific research applications. It is a small molecule antagonist of the orexin-2 receptor, which plays a crucial role in regulating sleep-wake cycles and other physiological processes.
Applications De Recherche Scientifique
Synthesis Methods : Research on similar compounds shows advancements in synthesis methods. For example, Zheng Rui (2010) explored the synthesis of a related compound using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a yield of 62.4% (Zheng Rui, 2010).
Structural and Theoretical Studies : Studies like the one by C. S. Karthik et al. (2021) provide insights into the structural and theoretical aspects, including X-ray diffraction studies and energy framework analysis, of similar compounds (C. S. Karthik et al., 2021).
Antimicrobial Activity : The in vitro antimicrobial activity of related compounds has been explored. For instance, L. Mallesha and K. Mohana (2014) synthesized derivatives and evaluated them for antibacterial and antifungal activities, with some compounds showing promising results (L. Mallesha & K. Mohana, 2014).
Neuroprotective Activities : Research by Y. Zhong et al. (2020) on aryloxyethylamine derivatives, which are structurally similar, revealed potential neuroprotective effects against cell death and ischemic activity in animal models, indicating possible applications in neuroprotection (Y. Zhong et al., 2020).
Chiral Intermediate Production : The production of chiral intermediates for pharmaceutical applications is another area of interest. Y. Ni et al. (2012) reported on the production of an important chiral intermediate of an anti-allergic drug using a specific strain of Kluyveromyces sp. (Y. Ni et al., 2012).
Molecular Docking and Antimicrobial Activity : Research on molecular structure, docking studies, and antimicrobial activity, like the study by C. Sivakumar et al. (2021), provides insights into the potential pharmaceutical applications of similar compounds (C. Sivakumar et al., 2021).
Cancer Cell Line Activity : Kanubhai D. Katariya et al. (2021) investigated novel heterocyclic compounds for their anticancer activity against a 60 cancer cell line panel, demonstrating the potential application in cancer treatment (Kanubhai D. Katariya et al., 2021).
Chemical Synthesis and Characterization : Studies like the one by Farid M Sroor (2019) focus on the synthesis and characterization of new biologically active scaffolds, indicating the versatility of these compounds in various applications (Farid M Sroor, 2019).
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-4-5-14(15(19)11-12)17(22)21-9-6-13(7-10-21)23-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOVJANRTWFRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

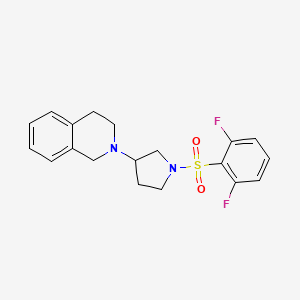
![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)
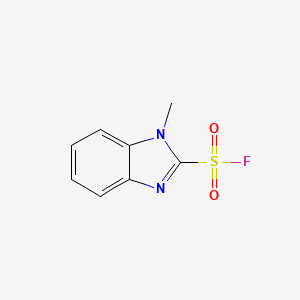
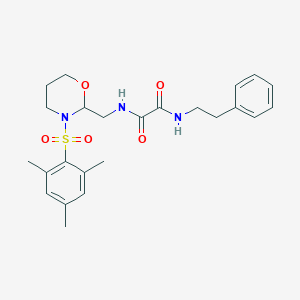
![(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2467535.png)
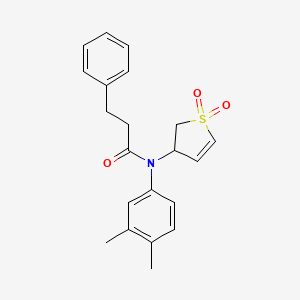
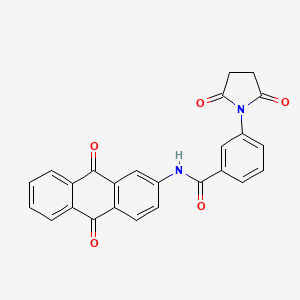

![1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2467542.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one](/img/structure/B2467543.png)
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2467544.png)
